4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by reacting the quinazoline derivative with a suitable sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the 2,2-dimethoxyethylamino Group: The final step involves the nucleophilic substitution of the 4-position with 2,2-dimethoxyethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or ligands, allowing the compound to inhibit enzyme activity or modulate receptor function. The thione group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinazoline: Lacks the thione group and the 2,2-dimethoxyethylamino group, making it less versatile in terms of chemical reactivity.
2-mercaptoquinazoline: Contains a mercapto group instead of the thione group, which may alter its biological activity.
4-(dimethylamino)quinazoline: Features a dimethylamino group instead of the 2,2-dimethoxyethylamino group, affecting its solubility and reactivity.
Uniqueness
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione is unique due to the presence of both the thione group and the 2,2-dimethoxyethylamino group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(2,2-dimethoxyethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-10(17-2)7-13-11-8-5-3-4-6-9(8)14-12(18)15-11/h3-6,10H,7H2,1-2H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZLUHVMOCNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=S)NC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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